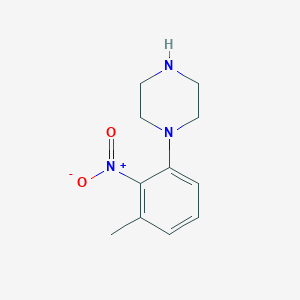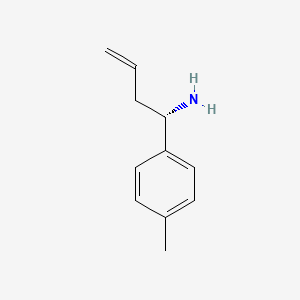
(S)-1-p-Tolylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-p-Tolylbut-3-en-1-amine is an organic compound characterized by its unique structure, which includes a tolyl group attached to a butenyl chain with an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-p-Tolylbut-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-tolualdehyde and a suitable amine precursor.
Reaction Conditions: The key steps include the formation of the butenyl chain through a series of reactions such as aldol condensation, reduction, and amination.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Advanced purification techniques like crystallization and distillation to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-p-Tolylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Halogenated tolyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-p-Tolylbut-3-en-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-p-Tolylbut-3-en-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing physiological processes.
Comparación Con Compuestos Similares
®-1-p-Tolylbut-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
1-p-Tolylbutane: A structurally similar compound without the double bond.
p-Tolylamine: A simpler analog with only the tolyl and amine groups.
Uniqueness: (S)-1-p-Tolylbut-3-en-1-amine is unique due to its specific stereochemistry and the presence of both the tolyl and butenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1S)-1-(4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1 |
Clave InChI |
MDEULCRXFBSDTP-NSHDSACASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](CC=C)N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


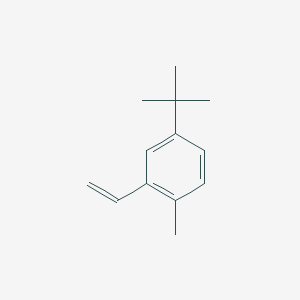
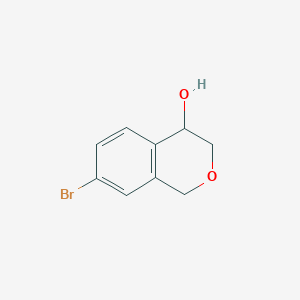
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
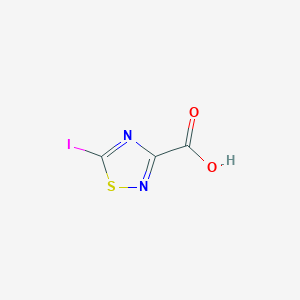
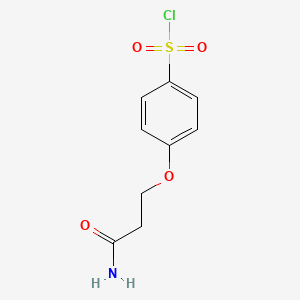
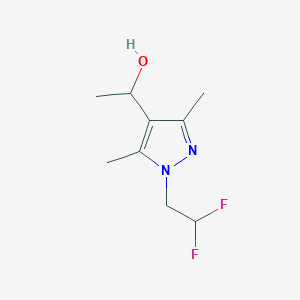
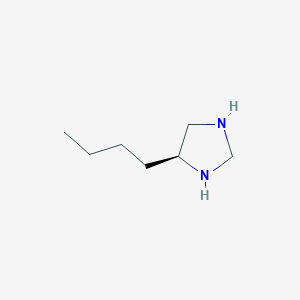

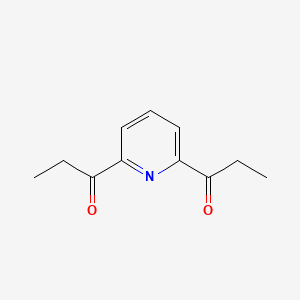
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
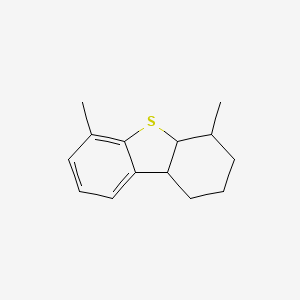
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
